

Structural Analysis of 2,5-Difluoro-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Difluoro-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of **2,5-Difluoro-3-nitropyridine**, a key intermediate in medicinal chemistry and drug development. This document outlines the theoretical and experimental approaches to elucidating its molecular structure, including crystallographic and spectroscopic techniques. While specific experimental data for this compound is not publicly available, this guide details the established protocols for its synthesis and characterization, providing a robust framework for researchers. The guide includes standardized experimental workflows and data presentation formats to facilitate comparative analysis and further investigation into the properties and applications of this compound.

Introduction

2,5-Difluoro-3-nitropyridine (CAS No: 179558-82-8) is a halogenated and nitrated pyridine derivative of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of two fluorine atoms and a nitro group on the pyridine ring imparts unique electronic properties and reactivity, making it a versatile building block for the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior, designing synthetic routes, and understanding its potential interactions with biological targets.

This guide serves as a technical resource for professionals engaged in the research and development of pharmaceuticals and other advanced materials. It consolidates the necessary theoretical background and practical experimental protocols for a comprehensive structural analysis of **2,5-Difluoro-3-nitropyridine**.

Molecular and Physicochemical Properties

2,5-Difluoro-3-nitropyridine is a liquid at room temperature with the molecular formula $C_5H_2F_2N_2O_2$.^[1] Its structure combines the aromaticity of a pyridine ring with the strong electron-withdrawing effects of two fluorine atoms and a nitro group. These features are expected to significantly influence its bond lengths, bond angles, and overall molecular geometry.

Table 1: Physicochemical Properties of **2,5-Difluoro-3-nitropyridine**

Property	Value	Reference
CAS Number	179558-82-8	[1]
Molecular Formula	$C_5H_2F_2N_2O_2$	[1]
Molecular Weight	160.08 g/mol	
Physical Form	Liquid	[1]
Purity	97%	[1]
Storage Temperature	Inert atmosphere, 2-8°C	[1]

Note: Detailed quantitative data such as melting point, boiling point, and density are not consistently reported across public domains and should be confirmed via experimental analysis or obtained from the supplier's certificate of analysis.

Structural Elucidation: A Methodological Overview

A complete structural analysis of **2,5-Difluoro-3-nitropyridine** necessitates a combination of crystallographic and spectroscopic methods. While specific experimental data for this compound is not publicly available, the following sections detail the standard experimental protocols required for its comprehensive characterization.

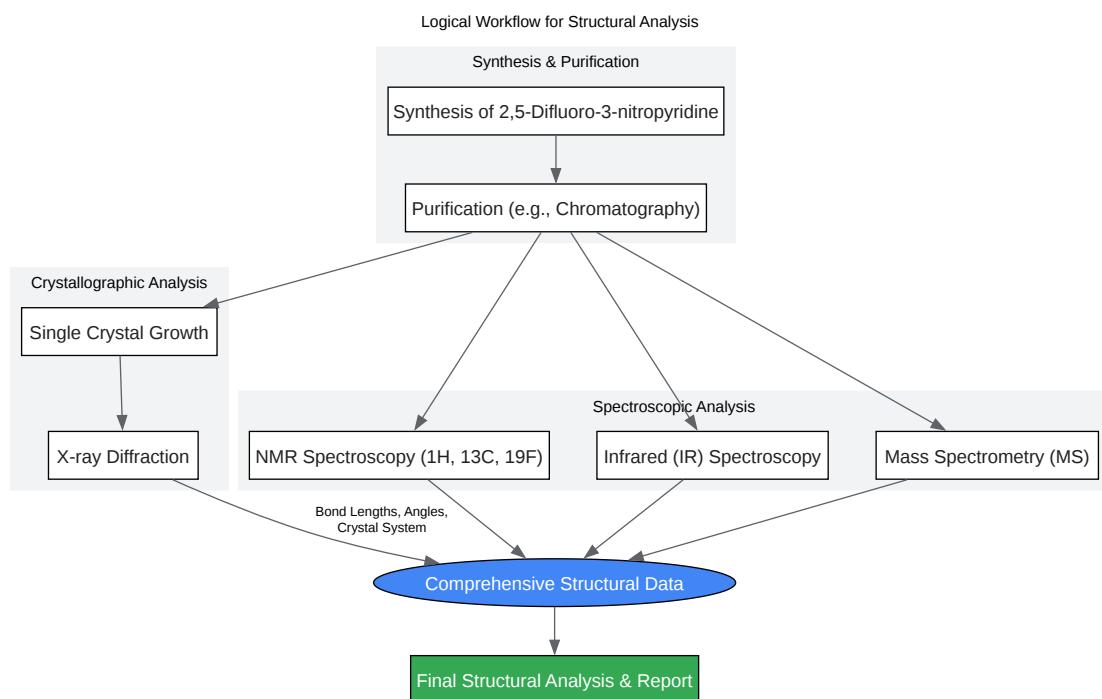
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Figure 1: Logical workflow for the comprehensive structural analysis of **2,5-Difluoro-3-nitropyridine**.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** High-quality single crystals of **2,5-Difluoro-3-nitropyridine** must be grown. Given its liquid state at room temperature, crystallization can be attempted by slow cooling of the neat liquid or by slow evaporation from a suitable solvent at low temperatures.
- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryo-loop.[\[2\]](#)
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected using monochromatic X-rays (e.g., Mo K α or Cu K α radiation). A series of diffraction images are recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Experimental Workflow for X-ray Crystallography

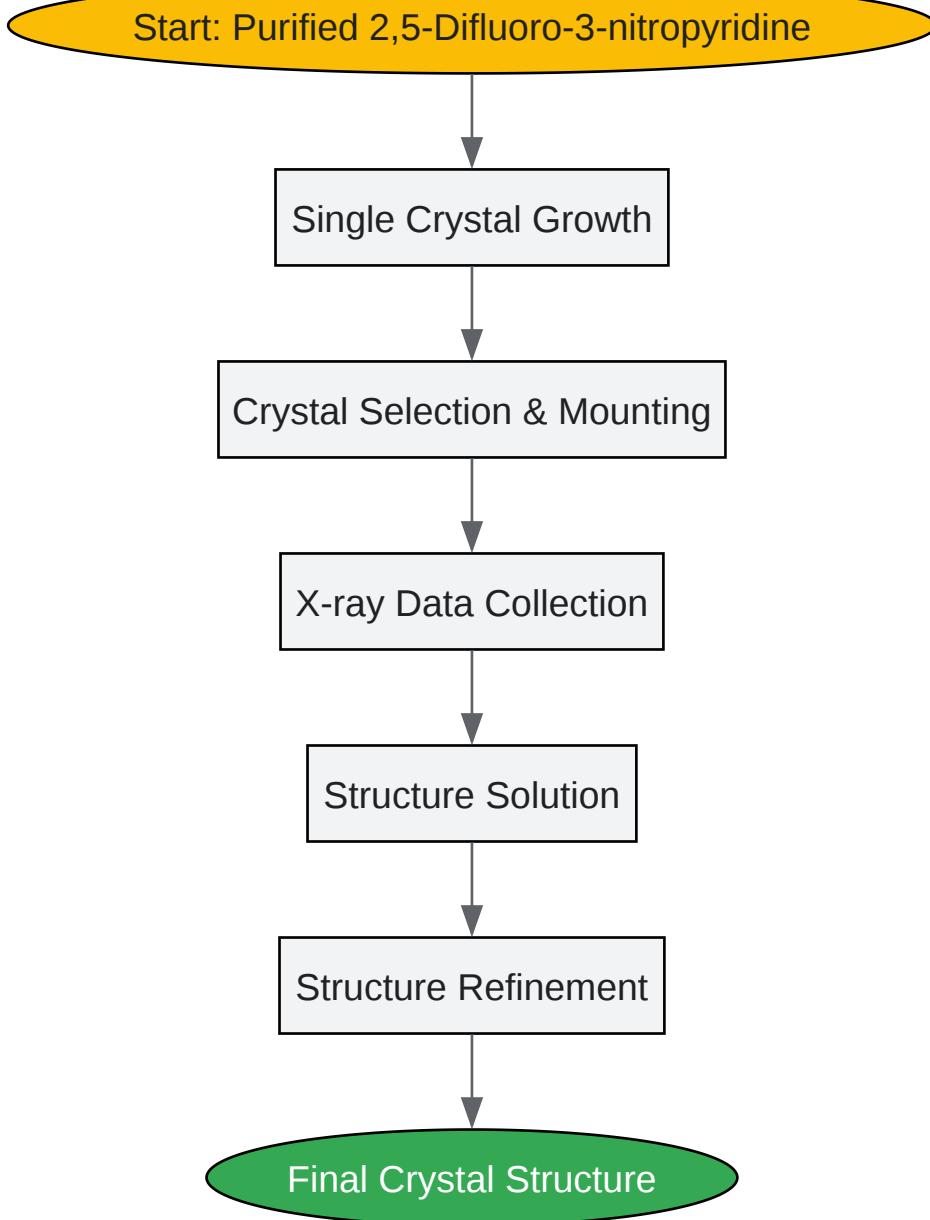
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Figure 2: Standard experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data

No published crystallographic data for **2,5-Difluoro-3-nitropyridine** was found in the public domain as of the date of this publication. The following tables are placeholders for experimentally determined data.

Table 2: Placeholder for Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	<chem>C5H2F2N2O2</chem>
Formula weight	160.08
Temperature	e.g., 100(2) K
Wavelength	e.g., 0.71073 Å
Crystal system	To be determined
Space group	To be determined
Unit cell dimensions	$a = ?$ Å, $\alpha = ?$ ° $b = ?$ Å, $\beta = ?$ ° $c = ?$ Å, $\gamma = ?$ °
Volume	? Å ³
Z	?
Density (calculated)	? Mg/m ³
Absorption coefficient	? mm ⁻¹
F(000)	?
Crystal size	e.g., 0.20 x 0.15 x 0.10 mm ³
Theta range for data collection	? to ? °
Index ranges	? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ?
Reflections collected	?
Independent reflections	? [R(int) = ?]
Completeness to theta	? %
Refinement method	e.g., Full-matrix least-squares on F ²
Data / restraints / parameters	? / ? / ?
Goodness-of-fit on F ²	?
Final R indices [$\text{I} > 2\sigma(\text{I})$]	R1 = ?, wR2 = ?
R indices (all data)	R1 = ?, wR2 = ?

Largest diff. peak and hole	? and ? e. \AA^{-3}
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Table 3: Placeholder for Selected Bond Lengths (\AA) and Angles ($^{\circ}$)

Bond	Length (\AA)	Angle	Degrees ($^{\circ}$)
F(1)-C(2)	?	N(1)-C(2)-C(3)	?
F(2)-C(5)	?	C(2)-C(3)-C(4)	?
N(2)-C(3)	?	C(3)-C(4)-C(5)	?
O(1)-N(2)	?	C(4)-C(5)-C(6)	?
O(2)-N(2)	?	C(5)-C(6)-N(1)	?
N(1)-C(2)	?	C(6)-N(1)-C(2)	?
N(1)-C(6)	?	C(2)-C(3)-N(2)	?
C(3)-C(4)	?	C(4)-C(3)-N(2)	?
C(4)-C(5)	?	O(1)-N(2)-O(2)	?
C(5)-C(6)	?	O(1)-N(2)-C(3)	?

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the connectivity of atoms and the types of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework and the positions of the fluorine atoms. ^1H , ^{13}C , and ^{19}F NMR spectra should be acquired.

5.1.1. Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,5-Difluoro-3-nitropyridine** in a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6) to a final volume of about 0.6-0.7 mL in

a standard 5 mm NMR tube.^{[1][3][4]} The choice of solvent is critical, as it can influence chemical shifts.^[5]

- Data Acquisition: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with referencing to the residual solvent peak for ^1H and ^{13}C spectra, and an external standard (e.g., CFCl_3) for ^{19}F NMR.^[5]

5.1.2. Expected Spectroscopic Features and Data

- ^1H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants (J-couplings) between the protons and with the fluorine atoms will be indicative of their relative positions.
- ^{13}C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached fluorine and nitro groups, and C-F coupling will be observed.
- ^{19}F NMR: Two signals are expected for the two non-equivalent fluorine atoms. The chemical shifts will provide information about the electronic environment of each fluorine atom.

Table 4: Placeholder for NMR Spectroscopic Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	?	?	?	H-4
?	?	?	H-6	
^{13}C	?	?	?	C-2
?	?	?	C-3	
?	?	?	C-4	
?	?	?	C-5	
?	?	?	C-6	
^{19}F	?	?	?	F-2
?	?	?	F-5	

Note: The actual chemical shifts and coupling constants need to be determined experimentally. The assignments are tentative.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

5.2.1. Experimental Protocol: IR Spectroscopy

- Sample Preparation: As **2,5-Difluoro-3-nitropyridine** is a liquid, a thin film can be prepared between two KBr or NaCl plates.^[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.^[7]
- Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm^{-1} . A background spectrum should be collected and subtracted from the sample spectrum.

5.2.2. Expected Spectroscopic Features and Data

Key expected absorption bands include those for C-F stretching, C=N and C=C stretching of the pyridine ring, and the symmetric and asymmetric stretching of the nitro (NO_2) group.

Table 5: Placeholder for IR Absorption Data

Wavenumber (cm^{-1})	Intensity	Assignment
e.g., ~3100-3000	weak-medium	Aromatic C-H stretch
e.g., ~1600-1450	medium-strong	Aromatic C=C and C=N stretch
e.g., ~1550-1500	strong	Asymmetric NO_2 stretch
e.g., ~1350-1300	strong	Symmetric NO_2 stretch
e.g., ~1250-1000	strong	C-F stretch

Note: The exact positions and intensities of the absorption bands must be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through analysis of its fragmentation pattern.

5.3.1. Experimental Protocol: Mass Spectrometry

- **Sample Introduction and Ionization:** The sample can be introduced via direct infusion or through a chromatographic system (GC-MS or LC-MS). A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to observe the molecular ion peak.^[8] Electron Ionization (EI) can be used to induce fragmentation.
- **Data Acquisition:** The mass spectrum is acquired using a mass analyzer (e.g., Quadrupole, Time-of-Flight). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement to confirm the elemental composition.

5.3.2. Expected Spectroscopic Features and Data

The mass spectrum should show a molecular ion peak $[M]^+$ or a pseudomolecular ion peak (e.g., $[M+H]^+$) corresponding to the molecular weight of **2,5-Difluoro-3-nitropyridine** (160.08 g/mol). The fragmentation pattern will depend on the ionization technique used.

Table 6: Placeholder for Mass Spectrometry Data

m/z	Relative Intensity (%)	Possible Fragment Assignment
e.g., 160	?	$[M]^+$
e.g., 114	?	$[M - NO_2]^+$
Further fragments	?	To be determined

Note: The m/z values and relative intensities are dependent on the experimental conditions and need to be determined experimentally.

Synthesis Protocol

While a specific, detailed synthesis protocol for **2,5-Difluoro-3-nitropyridine** is not readily available in peer-reviewed literature, a general method can be adapted from the synthesis of similar compounds, such as 2,6-difluoro-3-nitropyridine.^[9] The synthesis likely involves the nitration of a difluoropyridine precursor.

General Synthetic Procedure (Hypothetical):

- Starting Material: 2,5-Difluoropyridine.
- Nitration: To a solution of 2,5-difluoropyridine in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or nitronium tetrafluoroborate) is added dropwise at a controlled temperature (e.g., 0-5 °C).
- Reaction Monitoring: The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

- Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **2,5-Difluoro-3-nitropyridine**.

Relevance to Drug Development and Future Directions

Fluorinated pyridines are prevalent scaffolds in modern pharmaceuticals due to the ability of fluorine to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The presence of the nitro group in **2,5-Difluoro-3-nitropyridine** offers a versatile handle for further chemical transformations, such as reduction to an amino group, which can then be used to build more complex molecular architectures.

Currently, there is no publicly available information on specific signaling pathways or biological targets associated with **2,5-Difluoro-3-nitropyridine** itself. Its primary role is that of a synthetic intermediate. Future research could involve screening this compound and its derivatives against various biological targets to explore potential therapeutic applications.

Conclusion

This technical guide has outlined the essential methodologies for the comprehensive structural analysis of **2,5-Difluoro-3-nitropyridine**. While a complete set of experimental data is not yet available in the public domain, the provided protocols for crystallographic and spectroscopic analysis offer a clear roadmap for researchers to fully characterize this important synthetic building block. The structural data obtained through these methods will be invaluable for its application in the rational design and synthesis of novel compounds with potential applications in the pharmaceutical and materials science fields. It is recommended that researchers obtain specific analytical data from commercial suppliers or perform the detailed experimental procedures outlined herein to confirm the structural properties of this compound for their specific applications.

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